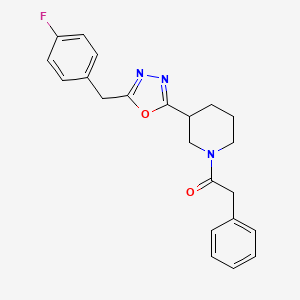
1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone represents a novel class of bioactive molecules that incorporate a piperidine moiety, an oxadiazole ring, and a fluorobenzyl group. This unique structural composition suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be broken down as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is known for its ability to interact with biological systems.
- Oxadiazole Ring : A five-membered heterocyclic compound that has shown significant biological activity, particularly in anticancer and antimicrobial applications.
- Fluorobenzyl Group : The presence of the fluorine atom enhances the electronic properties of the molecule, potentially increasing its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives often exhibit significant anticancer properties. For instance, a study focusing on 1,2,4-oxadiazole derivatives demonstrated their effectiveness against various human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of the oxadiazole ring in our compound may similarly contribute to its anticancer potential.
Antimicrobial Properties
Compounds containing oxadiazole structures have also been evaluated for antimicrobial activity. For example, derivatives have shown moderate to high efficacy against various bacterial strains and fungi . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial effects.
The mechanism by which this compound exerts its biological effects likely involves:
- Target Interaction : The oxadiazole ring may facilitate binding to specific enzymes or receptors involved in cancer proliferation or microbial resistance.
- Modulation of Signaling Pathways : By interacting with molecular targets, the compound could modulate key signaling pathways that regulate cell growth and survival.
Synthesis and Evaluation
Recent studies have synthesized various oxadiazole derivatives and evaluated their biological activities. For instance:
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| 7a | Anticancer | 12.5 | MCF-7 |
| 7b | Antimicrobial | 15.0 | E. coli |
| 7c | Antifungal | 10.0 | C. albicans |
These compounds were synthesized using methods similar to those proposed for our target compound, emphasizing the importance of structural modifications in enhancing biological activity .
Eigenschaften
IUPAC Name |
1-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-19-10-8-17(9-11-19)13-20-24-25-22(28-20)18-7-4-12-26(15-18)21(27)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,18H,4,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCDELJBOKYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C3=NN=C(O3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













